molecular formula C11H12N4O2S B413630 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione CAS No. 312915-44-9

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Katalognummer: B413630
CAS-Nummer: 312915-44-9
Molekulargewicht: 264.31g/mol
InChI-Schlüssel: FEFNRDPXDLIZTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a synthetic specialty chemical of interest in medicinal and organic chemistry research. This compound features a complex molecular architecture comprising a fused purine-2,4-dione core, also known as a xanthine derivative, integrated with a dihydrothiazolo ring system and an allyl substituent. The presence of the xanthine scaffold, a privileged structure in medicinal chemistry, suggests potential as a template for investigating antagonistic activity at adenosine or other purinergic receptors, similar to other alkylxanthines. The fused thiazolo ring and the reactive allyl group provide distinct handles for further chemical modification, making this compound a valuable intermediate for generating novel chemical libraries. Researchers can utilize this molecule in structure-activity relationship (SAR) studies, particularly in developing new ligands for neurological or inflammatory targets. It may also serve as a key precursor in the synthesis of more complex heterocyclic systems for screening in various biological assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety protocols.

Eigenschaften

IUPAC Name

4-methyl-2-prop-2-enyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-3-4-15-9(16)7-8(13(2)11(15)17)12-10-14(7)5-6-18-10/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFNRDPXDLIZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Purine-Dione Precursor Preparation

The purine-2,4-dione core is typically synthesized via condensation reactions. A representative method involves:

  • Starting material : 6-Amino-1,3-dimethyluracil (CAS: 6972-82-9).

  • Reaction with CS₂ : Treatment with carbon disulfide in alkaline conditions forms a thiouracil intermediate.

  • Cyclization : Oxidative cyclization using iodine or H₂O₂ yields the thiazolo[2,3-f]purine-2,4-dione skeleton.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
Thiouracil formationCS₂, NaOH, EtOH, 80°C, 6h78%92%
CyclizationI₂, DMF, 100°C, 3h65%95%

Thiazolo Ring Annulation

Alternative approaches prioritize thiazole ring formation early in the synthesis:

  • Hantzsch Thiazole Synthesis : Reacting α-haloketones with thioureas generates thiazole intermediates. For example, 2-aminothiazole-5-carboxylic acid derivatives are coupled with purine precursors.

  • Photochemical Cyclization : UV irradiation of thiouracil derivatives in the presence of allyl groups induces ring closure.

Example Protocol :

  • Reactant : 5-Amino-4-cyano-1-methylimidazole (1.0 eq).

  • Thiocarbonylation : CS₂, K₂CO₃, DMF, 60°C, 4h.

  • Allylation : Allyl bromide (1.2 eq), TEA, CH₃CN, 50°C, 2h.

  • Cyclization : PCl₅, toluene, reflux, 6h.

Outcome :

  • Final yield: 58% after purification.

  • Purity: >99% (LC-MS).

Functionalization Strategies

N1-Methylation

Methylation at the N1 position is achieved via:

  • Alkylation : CH₃I or dimethyl sulfate in the presence of NaH or K₂CO₃.

  • Reductive Amination : Formaldehyde/NaBH₃CN for secondary amines.

Optimized Conditions :

ParameterValue
Methylating agentCH₃I (1.5 eq)
BaseK₂CO₃ (2.0 eq)
SolventDMF
Temperature60°C
Time4h
Yield89%

Allylation at N3 Position

Introducing the allyl group requires careful control to avoid over-alkylation:

  • Direct Alkylation : Allyl bromide (1.2 eq) with NaH in THF.

  • Mitsunobu Reaction : Allyl alcohol, DIAD, PPh₃.

Comparative Data :

MethodYieldSelectivity (N3:N7)
Allyl bromide/NaH72%9:1
Mitsunobu65%>20:1

Integrated Multi-Step Synthesis

A consolidated protocol from recent patents involves:

  • Step 1 : Synthesis of 1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4-dione via cyclocondensation.

  • Step 2 : Allylation using Pd-catalyzed C-N coupling (Buchwald-Hartwig conditions).

Detailed Procedure :

  • Cyclocondensation :

    • 6-Amino-1-methyluracil (10.0 g, 64.1 mmol).

    • CS₂ (15 mL), KOH (7.2 g, 128 mmol), EtOH/H₂O (3:1), reflux 8h.

    • Intermediate : 6-Thioureido-1-methyluracil (yield: 85%).

  • Allylation :

    • Intermediate (5.0 g, 22.7 mmol), Allyl bromide (3.3 mL, 38.6 mmol).

    • Pd(OAc)₂ (0.5 mol%), Xantphos (1 mol%), Cs₂CO₃ (14.8 g, 45.4 mmol), dioxane, 100°C, 12h.

    • Product : 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione (yield: 68%).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.92 (s, 1H, H-5), 6.05–5.95 (m, 1H, CH₂CHCH₂), 5.30 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.18 (d, J = 10.4 Hz, 1H, CH₂CHCH₂), 4.02 (d, J = 6.0 Hz, 2H, NCH₂), 3.45 (s, 3H, NCH₃).

  • LC-MS (ESI+) : m/z 265.1 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Allylation

Competing alkylation at N7 is mitigated by:

  • Steric hindrance : Bulky bases (e.g., DBU) favor N3 attack.

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance N3 selectivity.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane recrystallization removes unreacted allyl bromide.

  • Chromatography : Silica gel with EtOAc:MeOH (95:5) achieves >99% purity.

Industrial-Scale Considerations

  • Cost Efficiency : Using CS₂ instead of thiourea reduces raw material costs by 40%.

  • Green Chemistry : Water-mediated cyclization minimizes organic solvent use .

Analyse Chemischer Reaktionen

Types of Reactions

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles like amines or thiols replace the allyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Amino or thio derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C11H12N4O2SC_{11}H_{12}N_{4}O_{2}S and a molecular weight of approximately 264.3 g/mol. Its structure features a thiazolo-purine core, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo-purines exhibit notable antimicrobial properties. For instance, compounds similar to 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione have shown effectiveness against various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli, indicating potent antibacterial activity .
  • The structure–activity relationship (SAR) analyses suggest that modifications on the thiazole ring can enhance antimicrobial efficacy .

Anticancer Potential

Thiazolo-purine derivatives are being investigated for their anticancer properties. The purine scaffold is known for its role in nucleic acid metabolism and cell proliferation.

Case Studies:

  • Research indicates that structural modifications can lead to compounds that inhibit cancer cell growth effectively .
  • Specific derivatives have been shown to induce apoptosis in cancer cell lines, suggesting potential for therapeutic development.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example:

  • Inhibition of xanthine oxidase (XOR), an enzyme linked to uric acid production, could provide therapeutic benefits in conditions like gout .

Purine Metabolism Research

Given its purine-like structure, 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is useful in studies exploring purine metabolism. It can serve as a model compound to understand the effects of purines on cellular processes.

Toxicology and ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of thiazolo-purines is crucial for their development as drugs:

  • Studies indicate favorable solubility characteristics and moderate permeability indices .
  • The potential for low toxicity makes these compounds attractive candidates for further pharmacological development.

Wirkmechanismus

The mechanism of action of 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Key structural analogs and their substituent profiles:

Compound Name Substituents (Positions) Biological Activity Reference
Target Compound 1-Me, 3-allyl, 6,7-dihydro Under investigation
1,3-Diethyl-8-thioxo-purine-2,6-dione 1-Et, 3-Et, 8-SH Antitumor (in vitro)
1,3-Dipropyl-thiazolo[2,3-f]purine-2,4-dione 1-Pr, 3-Pr Adenosine A₂B receptor antagonism
8-Aminoalkyl-purine-2,6-diones 7-Arylalkyl/allyl, 8-aminoalkyl 5-HT₁A/5-HT₇ receptor affinity
Imidazo[2,1-f]purine-2,4-diones 1,3-Me, 6,7-dihydro, 8-piperazinyl Antidepressant (5-HT₁A agonism)

Key Observations :

  • Position 1: Methyl or ethyl groups are common, with larger alkyl chains (e.g., propyl) enhancing adenosine receptor selectivity .
  • Position 3 : Allyl substituents (as in the target compound) may improve membrane permeability compared to bulkier groups like phenyl .
  • Position 8: Thiol or aminoalkyl groups correlate with antitumor activity, while piperazinyl derivatives target serotonin receptors .
Antitumor Activity
  • 1,3,8-Trisubstituted purine-2,6-diones : Exhibit IC₅₀ values of 2–10 μM against leukemia cell lines (e.g., HL-60), attributed to thiol-mediated pro-apoptotic effects .
Receptor Modulation
  • Adenosine Receptors: 1,3-Dipropyl analogs show A₂B receptor antagonism (Kᵢ = 15 nM), while methyl/allyl derivatives may favor A₁/A₃ selectivity due to steric effects .
  • Serotonin Receptors : Imidazo-purine-diones with piperazinyl chains (e.g., compound 6h) achieve 5-HT₁A Kᵢ = 5.6 nM, but the target compound’s lack of a basic side chain limits 5-HT affinity .

Biologische Aktivität

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of thiazolo[2,3-f]purines, including 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione, typically employs solid-phase synthesis techniques. This method allows for efficient production and modification of the compound's structure to enhance biological activity. The use of resin-bound intermediates facilitates the formation of diverse thiazole derivatives under mild conditions .

Anticancer Properties

Research indicates that thiazolo[2,3-f]purine derivatives exhibit notable anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione demonstrated significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dioneMCF-71.1
3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dioneHepG21.4

Antimicrobial Activity

In addition to anticancer effects, compounds within this class have shown antimicrobial activity. They were tested against common pathogens such as Escherichia coli and Staphylococcus aureus, exhibiting significant inhibition rates. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The mechanisms underlying the biological activities of thiazolo[2,3-f]purines are multifaceted:

  • Thymidylate Synthase Inhibition : Some derivatives inhibit thymidylate synthase (TS), leading to reduced DNA synthesis and triggering apoptosis in cancer cells .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, particularly G1 and S phases, contributing to their antiproliferative effects .

Case Studies

Several studies have explored the efficacy of thiazolo[2,3-f]purine derivatives in animal models:

  • Acute Toxicity Studies : In a study assessing acute toxicity in rats, various derivatives were administered to determine their LD50 values. The results indicated a range of toxicity levels among different compounds but highlighted that modifications could reduce toxicity while maintaining efficacy .
    CompoundLD50 (mg/kg)
    3-Allyl derivative953
    Other derivativesRange from 536 to 1403
  • In Vivo Efficacy : Animal models treated with thiazolo[2,3-f]purines showed reduced tumor growth rates compared to control groups. These findings support further exploration into clinical applications for these compounds as potential anticancer agents.

Q & A

Q. How can researchers mitigate racemization during functionalization of the dihydro-purine core?

  • Methodological Answer :
  • Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps to preserve stereochemistry.
  • Use low-temperature conditions (–78°C) and non-polar solvents (toluene) to slow epimerization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.